molecular formula C16H19N3O5 B4245311 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione

3-(2,6-Dimethylmorpholin-4-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B4245311
M. Wt: 333.34 g/mol
InChI Key: GETWLWUJAFSOBZ-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylmorpholin-4-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,6-dimethylmorpholine with 4-nitrobenzaldehyde, followed by cyclization with a suitable dione precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving nitro and morpholine groups.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,6-Dimethylmorpholin-4-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of specific pathways and lead to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-dimethyl-4-morpholinyl)-1-phenyl-2,5-pyrrolidinedione: Lacks the nitro group, which may affect its reactivity and applications.

    3-(4-morpholinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione: Lacks the dimethyl groups on the morpholine ring, which may influence its steric and electronic properties.

Uniqueness

3-(2,6-Dimethylmorpholin-4-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the nitro group and the dimethyl-substituted morpholine ring. These structural features confer distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3-(2,6-dimethylmorpholin-4-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-10-8-17(9-11(2)24-10)14-7-15(20)18(16(14)21)12-3-5-13(6-4-12)19(22)23/h3-6,10-11,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETWLWUJAFSOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,6-Dimethylmorpholin-4-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
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3-(2,6-Dimethylmorpholin-4-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(2,6-Dimethylmorpholin-4-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione

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